N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide
Description
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a benzyl group, and a hydroxy-methylpentanamide side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
IUPAC Name |
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-12(2)15(20)16(21)18-14-9-10-19(17(14)22)11-13-7-5-4-6-8-13/h4-8,12,14-15,20H,3,9-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFAQBVYIULHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCN(C1=O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzylamine derivative with a suitable keto acid, followed by cyclization to form the pyrrolidinone ring. The hydroxy-methylpentanamide side chain is then introduced through a series of functional group transformations, including oxidation and amide formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. For example, the use of transition-metal catalysts can enhance the efficiency of the cyclization step, while enzymatic methods may be employed for selective functional group modifications.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl groups in the pyrrolidinone ring and the side chain can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the corresponding alcohols.
Scientific Research Applications
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide exerts its effects involves its interaction with specific molecular targets. The benzyl group and the pyrrolidinone ring are key structural features that enable binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The hydroxy-methylpentanamide side chain may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-hydroxyacetamide
- N-(1-benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide
Uniqueness
N-(1-benzyl-2-oxopyrrolidin-3-yl)-2-hydroxy-3-methylpentanamide is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxy group and a methylpentanamide side chain distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
